2-Cyanoethyl dihydrogen phosphate

Description

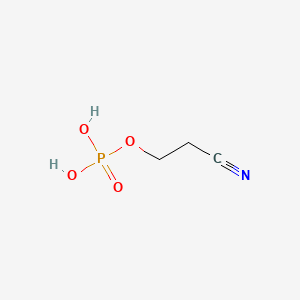

Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6NO4P/c4-2-1-3-8-9(5,6)7/h1,3H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDPBWLDVFCXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275763 | |

| Record name | 2-cyanoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-88-6 | |

| Record name | 3-(Phosphonooxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 226247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC226247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 2 Cyanoethyl Dihydrogen Phosphate and Its Activated Forms

Preparation of 2-Cyanoethyl Dihydrogen Phosphate (B84403) and Related Salts

The synthesis of 2-cyanoethyl dihydrogen phosphate and its salts is a fundamental step in the subsequent preparation of more complex activated forms used in oligonucleotide synthesis.

Synthetic Routes to 2-Cyanoethyl Phosphate Barium Salt Hydrate

One of the common and stable forms of 2-cyanoethyl phosphate is its barium salt hydrate. The synthesis typically involves the reaction of cyanoethyl phosphoric acid with a barium source, such as barium hydroxide (B78521) or barium carbonate, within an aqueous environment. Careful regulation of pH and temperature is crucial to drive the reaction to completion and facilitate the precipitation of the barium salt. The resulting product can then be crystallized from the solution to yield the dihydrate form, which is valued for its stability and solubility characteristics in various solvents. smolecule.com This salt serves as a phosphorylating agent, with the 2-cyanoethyl group acting as a protecting group that is sensitive to mild alkali, making it a useful intermediate in the synthesis of nucleotides. lookchem.com

Synthesis of Phosphoramidite (B1245037) Derivatives Utilizing 2-Cyanoethyl Moieties

The 2-cyanoethyl group is a widely used protecting group for the phosphate in phosphoramidite monomers, the key building blocks for the automated solid-phase synthesis of oligonucleotides. eurofinsgenomics.comnih.gov The synthesis of these monomers is a critical process that has undergone significant optimization to ensure high purity and efficiency.

Traditional Synthetic Routes for Phosphoramidite Monomers

The traditional method for preparing nucleoside phosphoramidites involves the phosphitylation of a protected nucleoside with a phosphitylating agent. A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. However, this method can lead to the formation of side products due to reactions with the nucleobases and may require extended reaction times for the rearrangement to the desired 3'-O-amidite. google.com Another approach involves the in-situ preparation of deoxyribonucleoside phosphoramidites from 5'-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite with an activator like tetrazole. nih.gov

Optimized and Novel Synthetic Processes for Nucleosidic Phosphoramidites

Significant efforts have been made to develop optimized and more efficient synthetic routes for nucleosidic phosphoramidites. nih.govacs.org One improved process utilizes 2-cyanoethyl-N,N,N',N'-tetraisopropyl phosphoramidite in the presence of a safer and less acidic activator, such as pyridinium (B92312) trifluoroacetate (B77799) (Py·TFA), which offers high efficiency and shorter reaction times. researchgate.net This method is robust and suitable for the commercial-scale manufacture of oligonucleotide-based drugs. researchgate.net Another advancement is the use of 4,5-dicyanoimidazole (B129182) (DCI) as an activator, which has shown excellent results in the synthesis of LNA (Locked Nucleic Acid) phosphoramidites. google.com These optimized processes often lead to higher yields and purity, which are crucial for the subsequent successful synthesis of long oligonucleotides. eurofinsgenomics.com

| Reagent/Activator | Key Advantages | Reference |

| Pyridinium trifluoroacetate (Py·TFA) | Effective, inexpensive, stable, less acidic than 1H-tetrazole, non-toxic, safe, and highly soluble in organic solvents. | researchgate.net |

| 4,5-dicyanoimidazole (DCI) | Provides high yields and purity, particularly in the synthesis of LNA phosphoramidites. | google.com |

Critical Considerations for Anhydrous Conditions and Reagent Purity in Phosphoramidite Synthesis

The synthesis of phosphoramidites is highly sensitive to moisture. waters.comwikipedia.org The presence of water can lead to the oxidation of the P(III) center to P(V), rendering the phosphoramidite inactive for the coupling reaction during oligonucleotide synthesis. waters.com Therefore, all reactions must be carried out under strictly anhydrous conditions, using anhydrous solvents and reagents. waters.comtandfonline.com The purity of the starting materials and the final phosphoramidite product is also of paramount importance, as any impurities can be incorporated into the growing oligonucleotide chain, leading to errors in the final sequence. waters.com High-performance liquid chromatography (HPLC) is often used to isolate and purify the desired phosphoramidites to a high degree of purity. wikipedia.org

Preparation of 2-Cyanoethyl Phosphorimidazolides

2-Cyanoethyl phosphorimidazolides are another class of activated phosphate derivatives that have found applications in the synthesis of nucleotides, particularly in the formation of pyrophosphate bonds. wikipedia.orgacs.org

The synthesis of these reagents can be achieved through several methods. One common approach involves dissolving a phosphate monoester, such as this compound, in an anhydrous solvent like pyridine (B92270) or N,N-dimethylformamide (DMF). The phosphate is then activated with triphenylphosphine (B44618) and 2,2'-dithiodipyridine (B1663999) in the presence of an excess of imidazole (B134444) and a base like triethylamine. wikipedia.org An alternative method utilizes carbonyldiimidazole (CDI) in DMF, which serves to both activate the phosphate and provide the imidazole moiety. wikipedia.org The resulting 2-cyanoethyl phosphorimidazolide can be isolated by precipitation or through chromatographic techniques. wikipedia.org These reagents have been successfully used for the elongation of nucleoside oligophosphate chains, and the pyrophosphate bond formation can be significantly accelerated using microwave irradiation. acs.org

| Synthesis Method | Reagents | Solvent |

| Method 1 | Triphenylphosphine, 2,2'-Dithiodipyridine, Imidazole, Triethylamine | Anhydrous Pyridine or DMF |

| Method 2 | Carbonyldiimidazole (CDI) | DMF |

Microwave-Assisted Synthetic Approaches for Phosphate Chain Elongation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced reaction selectivity compared to conventional heating methods. In the realm of phosphate chemistry, microwave irradiation has been effectively employed to facilitate the elongation of phosphate chains, a crucial process in the synthesis of biologically important molecules like nucleoside polyphosphates and their analogs. This section explores the application of microwave technology in synthesizing longer phosphate chains using activated forms of this compound.

The primary approach for phosphate chain elongation in this context involves the use of 2-cyanoethyl-protected phosphoramidite reagents, which are activated derivatives of this compound. These reagents can react with a molecule containing a phosphate or diphosphate (B83284) group to form a new phosphite (B83602) triester linkage, which is subsequently oxidized to the corresponding phosphate triester. The 2-cyanoethyl protecting group is favored due to its stability during the reaction and its facile removal under mild basic conditions.

A notable application of this methodology is the rapid synthesis of nucleoside triphosphate prodrugs. nih.gov In these syntheses, a nucleoside diphosphate is reacted with a 2-cyanoethyl-based phosphoramidate (B1195095) reagent under microwave irradiation to form the triphosphate product. The microwave energy dramatically shortens the reaction time from several hours to just a few minutes or hours, a significant improvement over traditional methods.

Detailed research findings have demonstrated the efficiency of microwave-assisted protocols. For instance, in the synthesis of γ-ProTriP (γ-phosphate-masked triphosphate prodrugs), a nucleoside diphosphate is reacted with an amino acid-derived aryloxy phosphoramidate reagent. The reaction, carried out in a sealed vial under microwave irradiation, achieves high conversion rates in a short period. nih.gov

The table below summarizes typical reaction conditions and outcomes for the microwave-assisted elongation of a phosphate chain from a nucleoside diphosphate to a triphosphate prodrug. nih.gov

| Starting Material | Phosphorylating Reagent | Solvent | Reaction Conditions | Conversion |

| Clofarabine Diphosphate | N-(phenoxycarbonyl)-L-alanine 2-cyanoethyl phosphoramidate | Dry DMF | 40 °C, 3 h, Microwave Irradiation | >90% |

The data clearly indicates that microwave irradiation provides an efficient means for the formation of a new phosphoester bond, extending the phosphate chain. While this example is specific to nucleoside chemistry, the underlying principle of using microwave energy to accelerate the reaction between a phosphate acceptor and a 2-cyanoethyl-activated phosphate donor is a key takeaway for broader applications in phosphate chain elongation. The rapid and uniform heating provided by microwaves helps to overcome the activation energy barrier for the phosphorylation reaction, leading to faster and cleaner conversions.

Applications in the Chemical Synthesis of Biomolecules

Oligonucleotide Synthesis

The automated solid-phase synthesis of DNA oligonucleotides relies heavily on phosphoramidite (B1245037) chemistry, a method where the 2-cyanoethyl group is the standard choice for protecting the internucleotidic phosphate (B84403) linkage as it is formed.

In the solid-phase phosphoramidite approach, oligonucleotide chains are assembled sequentially in the 3' to 5' direction on a solid support. biotage.com The process involves a four-step cycle for each nucleotide addition: deprotection, coupling, capping, and oxidation. The 2-cyanoethyl group is integral to this process as a phosphate protecting group on the incoming nucleoside phosphoramidite monomer. twistbioscience.com

During the coupling step, the 5'-hydroxyl group of the support-bound nucleoside reacts with an activated phosphoramidite monomer to form a phosphite (B83602) triester linkage. wikipedia.org This intermediate is unstable and must be converted to a more stable species. biotage.com In the oxidation step, the phosphite triester (P(III)) is treated with an oxidizing agent, typically iodine in the presence of water, to form a stable phosphate triester (P(V)). biotage.comatdbio.com The 2-cyanoethyl group remains attached to the phosphorus atom, protecting it from undesired side reactions during subsequent synthesis cycles. biotage.comatdbio.com

A key advantage of the 2-cyanoethyl group is its stability throughout the synthesis cycle's acidic and neutral conditions, yet its facile removal under mild basic conditions post-synthesis. twistbioscience.comwikipedia.org Deprotection is achieved using concentrated ammonium (B1175870) hydroxide (B78521), which triggers a β-elimination reaction, releasing the phosphate group and generating acrylonitrile (B1666552) as a byproduct. atdbio.commdpi.com This specific lability was a significant improvement over the earlier use of methyl groups, which required harsh and toxic reagents like thiophenol for removal. biotage.comatdbio.com

| Synthesis Step | Purpose | Role of 2-Cyanoethyl Group |

| Coupling | Forms a new phosphite triester linkage between the incoming monomer and the growing chain. | Present on the phosphoramidite monomer, protecting the phosphorus atom. |

| Capping | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. | Stable and unreactive during this step. |

| Oxidation | Converts the unstable P(III) phosphite triester to a stable P(V) phosphate triester. | Protects the newly formed phosphate linkage. |

| Deprotection | Removes the 5'-DMT protecting group from the newly added nucleotide to allow the next cycle to begin. | Stable during the acidic conditions of this step. |

| Final Cleavage & Deprotection | Releases the full-length oligonucleotide from the solid support and removes all protecting groups. | Removed from the phosphate backbone via β-elimination using a strong base. |

The phosphoramidite method is the cornerstone for creating the natural phosphodiester backbone of DNA. The backbone consists of alternating sugar and phosphate groups, providing structural support to the molecule. genome.gov The strategy revolves around the controlled, stepwise formation of phosphate triester linkages between nucleoside units.

The process begins with a nucleoside phosphoramidite, where the phosphorus atom is trivalent and protected by a diisopropylamino group and a 2-cyanoethyl group. twistbioscience.com Upon activation by a weak acid like tetrazole, the diisopropylamino group is protonated and becomes an excellent leaving group. biotage.com The free 5'-hydroxyl of the nucleotide chain attached to the solid support then attacks the phosphorus atom, displacing the leaving group and forming the internucleotidic phosphite triester bond. biotage.comwikipedia.org

This newly formed linkage is then oxidized to the pentavalent phosphate triester. atdbio.com The 2-cyanoethyl group is critical here, as it shields the phosphate linkage throughout the subsequent cycles of synthesis. biotage.com Once the entire oligonucleotide sequence is assembled, a final deprotection step with a base removes the 2-cyanoethyl groups from all phosphate linkages, revealing the natural, negatively charged phosphodiester backbone. atdbio.com This strategy allows for the highly efficient and automated synthesis of custom DNA sequences. wikipedia.org

The versatility of phosphoramidite chemistry extends to the synthesis of oligonucleotides with modified backbones, such as those containing thiophosphate linkages. These modifications are introduced to enhance properties like nuclease resistance, which is valuable for therapeutic applications like antisense oligonucleotides. biosyn.comichb.pl

The synthesis of a thiophosphate (or phosphorothioate) linkage is achieved by simply modifying the oxidation step in the standard synthesis cycle. mdpi.com Instead of using an iodine-water mixture to create a phosphate (P=O) bond, a sulfurizing agent is introduced. mdpi.com This reagent delivers a sulfur atom to the P(III) phosphite triester, converting it into a P(V) thiophosphate triester (P=S). The 2-cyanoethyl group remains attached as the protecting group on this modified linkage.

Common sulfur-transfer reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) and phenylacetyl disulfide (PADS). After the full-length oligonucleotide is synthesized, the final cleavage and deprotection steps proceed as usual. The base treatment removes the exocyclic amino protecting groups and the 2-cyanoethyl groups from the thiophosphate backbone, yielding the final modified oligonucleotide. mdpi.com

RNA Synthesis

The chemical synthesis of RNA is more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which must also be protected. The 2-cyanoethyl group serves the same essential function of protecting the phosphate linkage in RNA synthesis as it does in DNA synthesis.

Similar to DNA synthesis, RNA synthesis utilizes ribonucleoside phosphoramidite building blocks. researchgate.net These monomers are structurally more complex, requiring protecting groups for the 5'-hydroxyl, the 2'-hydroxyl, the exocyclic amine of the nucleobase, and the 3'-phosphoramidite moiety. encyclopedia.pub

The 3'-phosphoramidite group itself consists of a phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl protecting group. researchgate.netencyclopedia.pub This entire moiety, -(2-cyanoethyl-N,N-diisopropylphosphoramidite), is attached to the 3'-oxygen of the ribonucleoside. researchgate.net The presence of a bulky protecting group on the adjacent 2'-hydroxyl (such as TBDMS or TOM) makes the coupling reaction in RNA synthesis sterically hindered and generally slower than in DNA synthesis. wikipedia.orgresearchgate.net Despite this, the fundamental role of the 2-cyanoethyl group remains the same: to protect the phosphite triester upon its formation and subsequent oxidation to a phosphate triester, until it is removed during the final deprotection step. encyclopedia.pub

Beyond its role in protecting the phosphate backbone, the cyanoethyl group has been utilized to create modified RNA analogs with improved therapeutic potential. nih.gov In 2'-O-cyanoethylated RNA, the 2'-hydroxyl group of the ribose sugar is replaced with a 2'-O-cyanoethyl group (-OCH2CH2CN). nih.govresearchgate.net

This modification offers several advantages over unmodified RNA:

Increased Stability: The 2'-O-cyanoethyl group provides significant resistance to degradation by cellular nucleases, which is a major hurdle for in vivo applications of RNA-based therapeutics. nih.govresearchgate.net

Improved Binding Affinity: These analogs can exhibit enhanced binding to complementary DNA or RNA target strands. nih.gov

Research Applications: The modified RNAs serve as valuable tools for studying RNA structure and function. researchgate.net

The synthesis of these analogs is accomplished using specially prepared 2'-O-cyanoethylated ribonucleoside phosphoramidite building blocks in a solid-phase synthesizer. nih.govnih.gov This development expands the chemical toolbox for creating more stable and potent RNA molecules for therapeutic and diagnostic purposes. nih.govresearchgate.net

Preparation of Nucleoside Phosphate Derivatives

The 2-cyanoethyl group plays a crucial role as a protecting group for the phosphate moiety in the synthesis of nucleoside phosphate derivatives. Its stability under various reaction conditions and its facile removal under mild basic conditions make it an invaluable tool in the preparation of biologically important molecules like ribonucleotides, nucleoside analogs, and nucleoside monophosphate prodrugs.

Synthesis of Ribonucleotides and Other Nucleoside Analogs

The phosphoramidite method, which heavily relies on 2-cyanoethyl protection, is the gold standard for the chemical synthesis of RNA and its analogs. This approach allows for the sequential addition of ribonucleotide units to a growing chain on a solid support.

In a typical synthesis cycle, a 5'-O-protected ribonucleoside 3'-O-(N,N-diisopropylamino)(2-cyanoethoxy)phosphoramidite is activated and coupled to the free 5'-hydroxyl group of a support-bound nucleoside. The resulting phosphite triester linkage is then oxidized to the more stable phosphate triester. The 2-cyanoethyl group remains attached to the phosphate, protecting it from undesired side reactions during the subsequent steps of the synthesis cycle.

This methodology has been successfully applied to the synthesis of various ribonucleotide sequences and their analogs. For instance, 2'-O-cyanoethylated RNA analogs have been developed by replacing the 2'-hydroxyl group with a 2'-O-cyanoethyl group. This modification can enhance stability, improve binding affinity to complementary strands, and increase resistance to nuclease degradation mdpi.comnih.gov. The synthesis of these analogs involves the preparation of the corresponding 2'-O-cyanoethylated phosphoramidite building blocks mdpi.comnih.gov.

Furthermore, the H-phosphonate approach, another strategy for oligonucleotide synthesis, also utilizes the 2-cyanoethyl group. In the synthesis of 5''-phosphorylated 2'-O-ribosylribonucleosides, a 2-cyanoethyl H-phosphonate diester is formed and subsequently oxidized to a 5''-(2-cyanoethyl)phosphate diester. Final deprotection yields the desired 5''-phosphate product twistbioscience.com.

The versatility of 2-cyanoethyl chemistry is also demonstrated in the preparation of 2'-modified nucleoside phosphoramidites for structure-activity relationship studies in ribozymes. For example, the synthesis of 5'-O-dimethoxytrityl-2'-deoxy-2'-phthalimidouridine 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) has been developed for incorporation into catalytically active and nuclease-resistant ribozymes nih.gov.

| Type of Nucleoside Derivative | Synthetic Approach | Role of 2-Cyanoethyl Group | Reference |

| Ribonucleotides and RNA analogs | Phosphoramidite Chemistry | Protecting group for the phosphate internucleotide linkage. | mdpi.comnih.gov |

| 5''-phosphorylated 2'-O-ribosylribonucleosides | H-phosphonate Chemistry | Protecting group for the 5''-phosphate. | twistbioscience.com |

| 2'-modified ribonucleosides for ribozymes | Phosphoramidite Chemistry | Protecting group on the 3'-phosphoramidite moiety. | nih.gov |

Synthetic Methodologies for Nucleoside Monophosphate Prodrugs

A significant challenge in the therapeutic application of nucleoside analogs is their inefficient conversion to the active triphosphate form within the cell. The initial phosphorylation to the monophosphate is often the rate-limiting step. To overcome this, nucleoside monophosphate prodrugs are designed to deliver the 5'-monophosphate directly into the cell, bypassing the need for the first phosphorylation step njit.edunih.govconcordia.ca. The 2-cyanoethyl group is frequently employed in the synthesis of these prodrugs.

One common strategy is the phosphoramidate (B1195095) approach. In this method, the 5'-hydroxyl group of a nucleoside analog is reacted with a phosphoramidate reagent, which often contains a 2-cyanoethyl ester on the phosphorus atom. This results in a phosphoramidate prodrug where the phosphate is masked. Once inside the cell, enzymatic cleavage unmasks the monophosphate.

Another important class of nucleoside monophosphate prodrugs is the S-acyl-2-thioethyl (SATE) prodrugs. The synthesis of bis(SATE)-monophosphate prodrugs can involve the activation of a nucleoside monophosphate with an agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) followed by coupling with S-pivaloyl-2-thioethanol. In some synthetic routes leading to the precursor monophosphate, a 2-cyanoethyl protecting group might be used temporarily concordia.caresearchgate.net.

The table below summarizes different prodrug approaches where 2-cyanoethyl phosphate chemistry is relevant.

| Prodrug Strategy | General Synthetic Route | Function of 2-Cyanoethyl Moiety | Key Intermediates/Reagents |

| Phosphoramidate Prodrugs | Reaction of a nucleoside with a phosphoramidating agent. | Often used as a protecting group on the phosphate during synthesis, removed in a later step. | Phenyl (alkoxy-L-alaninyl) phosphorochloridate, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite |

| S-acyl-2-thioethyl (SATE) Prodrugs | Activation of a nucleoside monophosphate and coupling with an S-acyl-2-thioethanol derivative. | Can be used as a protecting group for the initial monophosphate synthesis. | Bis(SATE)-phosphoramidite |

| Cyclic Monophosphate Prodrugs | Coupling of a nucleoside with a hydroxythioester in the presence of a condensing agent. | Can be employed in the synthesis of the nucleoside precursor. | 2-chlorophenyl cyanoethyl phosphate |

Functionalization of Surfaces with Synthetic Oligonucleotides Using 2-Cyanoethyl Phosphoramidites

The covalent attachment of synthetic oligonucleotides to solid surfaces is fundamental for a wide range of biotechnological applications, including DNA microarrays, biosensors, and next-generation sequencing platforms. The synthesis of these surface-bound oligonucleotides predominantly utilizes phosphoramidite chemistry, where 2-cyanoethyl phosphoramidites are the key building blocks twistbioscience.comnih.gov.

The process typically involves the in situ synthesis of oligonucleotides directly on a functionalized solid support, such as glass, silicon, or gold twistbioscience.comnih.gov. The surface of the support is first modified with linker molecules that present a free hydroxyl group. The first nucleoside phosphoramidite, protected with a 2-cyanoethyl group on the phosphate, is then coupled to this surface-bound hydroxyl group.

The standard cycle of phosphoramidite chemistry—coupling, capping, oxidation, and deblocking—is then repeated to elongate the oligonucleotide chain to the desired length. The 2-cyanoethyl group protects the internucleotide phosphate linkages throughout the synthesis. After the synthesis is complete, a final deprotection step removes all protecting groups, including the 2-cyanoethyl groups from the phosphate backbone, leaving the covalently attached, functional oligonucleotides on the surface.

Specialized linker phosphoramidites can also be used to introduce specific functionalities at the point of attachment or to facilitate the release of the synthesized oligonucleotides from the support if needed nih.govresearchgate.net. For instance, linker phosphoramidites can introduce a cleavable linkage that allows for the tandem synthesis of multiple oligonucleotides, which are then cleaved from each other after synthesis nih.gov.

The density and orientation of the immobilized oligonucleotides can be controlled by the surface chemistry and the synthetic conditions. This is crucial for applications like DNA microarrays, where high-density arrays of different oligonucleotide probes are required for gene expression analysis and genotyping scispace.com.

| Surface Type | Surface Functionalization | Oligonucleotide Synthesis Method | Role of 2-Cyanoethyl Phosphoramidites |

| Glass/Silicon | Silanization (e.g., with aminopropyltriethoxysilane) followed by linker attachment. | In situ solid-phase synthesis. | Monomeric building blocks for chain elongation. |

| Gold | Thiol-based self-assembled monolayers (SAMs). | In situ solid-phase synthesis or immobilization of pre-synthesized oligonucleotides. | Monomeric building blocks for in situ synthesis. |

| Polymer Supports | Functionalized polymers (e.g., controlled pore glass - CPG). | In situ solid-phase synthesis. | Monomeric building blocks for chain elongation. |

Future Perspectives in Research and Development

Innovations in Phosphorylating Reagents for Complex Biomolecules

The demand for synthetic biomolecules with intricate structures, such as modified oligonucleotides, phosphopeptides, and complex carbohydrates, drives the development of novel phosphorylating reagents. While 2-cyanoethyl phosphoramidites remain a cornerstone for standard oligonucleotide synthesis, the increasing complexity of target molecules necessitates reagents with enhanced reactivity, selectivity, and compatibility with diverse functional groups.

For Oligonucleotides and their Analogs: Recent research has focused on developing new phosphitylating agents that offer advantages over the standard 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. These innovations aim to improve coupling efficiency, especially for sterically hindered or chemically sensitive nucleosides. Furthermore, there is a resurgence of interest in H-phosphonate chemistry, which offers an alternative pathway for creating internucleotide linkages, particularly for phosphorothioate (B77711) analogs used in antisense therapeutics. girindus.com Sulfur-transfer reagents like the Beaucage reagent are also crucial for the synthesis of these therapeutic oligonucleotides.

For Peptides and Proteins: The synthesis of phosphopeptides, which are crucial for studying cellular signaling, requires phosphorylating reagents that are compatible with solid-phase peptide synthesis (SPPS). Researchers are designing phosphoramidites of protected amino acids (e.g., phosphoserine, phosphothreonine, and phosphotyrosine) that can be directly incorporated into a growing peptide chain. The choice of protecting groups on the phosphate (B84403) is critical to prevent side reactions and ensure stability throughout the synthesis. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are evaluated to optimize the formation of peptide-oligonucleotide conjugates. nih.gov

For Complex Carbohydrates: Phosphorylated saccharides play vital roles in numerous biological processes. nih.gov The synthesis of these molecules is challenging due to the presence of multiple hydroxyl groups requiring sophisticated protection strategies. Innovations in this area include both enzymatic and chemical approaches. nih.gov Novel phosphorylating agents are being developed to achieve regioselective phosphorylation of carbohydrates, minimizing the need for extensive protecting group manipulation. nih.gov Fluorous protecting groups have also been explored to simplify the purification of phosphorylated carbohydrates. nih.gov

| Reagent Class | Target Biomolecule | Key Innovations & Advantages |

| Phosphoramidites | Oligonucleotides, Peptides | Enhanced reactivity for modified nucleosides; Direct incorporation of phosphoamino acids. |

| H-Phosphonates | Oligonucleotides | Renewed interest for large-scale synthesis; Efficient for phosphorothioate linkages. girindus.com |

| Enzymatic Reagents | Carbohydrates, Peptides | High selectivity and milder reaction conditions; Reduced need for protecting groups. nih.govdntb.gov.ua |

| Novel Coupling Agents | Peptide-Oligonucleotide Conjugates | Improved efficiency for creating amide bonds between peptides and oligonucleotides. nih.gov |

Advancements in Automated Synthesis Protocols for 2-Cyanoethyl Phosphoramidite (B1245037) Chemistry

Automation has been a key driver in making synthetic oligonucleotides widely accessible. synbio-tech.com The robustness of 2-cyanoethyl phosphoramidite chemistry has been central to this success. twistbioscience.com Current research is focused on pushing the boundaries of automation to achieve higher throughput, synthesize longer and more complex oligonucleotides, and reduce reagent consumption and cost.

High-Throughput Synthesis: The demand for large libraries of oligonucleotides for applications like CRISPR guide RNA screening and gene synthesis has led to the development of massively parallel synthesizers. girindus.com Instruments capable of simultaneously synthesizing hundreds or even thousands of different oligonucleotides in 96-well or 1536-well formats are now available. nih.govsemanticscholar.org These platforms rely on the high fidelity and near-quantitative coupling efficiency of phosphoramidite chemistry to produce high-quality oligo pools. idtdna.com

Microfluidic and Microchip-Based Synthesis: A significant innovation is the miniaturization of the synthesis process using microfluidic and microchip-based platforms. nih.govbiorxiv.org These systems, such as the µParaflo™ and PicoArray technologies, utilize picoliter-scale reaction chambers, dramatically reducing the consumption of expensive phosphoramidite reagents and solvents. lcsciences.comnih.gov This approach not only lowers the cost of synthesis but also enables the high-density parallel synthesis required for applications like DNA-based data storage and diagnostics. biorxiv.orgnih.gov By integrating synthesis, purification, and assembly steps on a single chip, these platforms promise to further streamline the production of synthetic genes. scispace.com

Optimized Protocols for Long Oligonucleotides: Synthesizing oligonucleotides longer than 100 bases remains a challenge due to the accumulation of errors with each coupling cycle. Advancements in protocols focus on maximizing the coupling efficiency at every step. This includes optimizing reagent concentrations, coupling times, and the composition of capping and oxidizing solutions. idtdna.com The development of more robust solid supports and cleavage/deprotection procedures also contributes to obtaining higher yields of full-length, long oligonucleotides. idtdna.com

| Synthesis Platform | Key Features | Advantages | Representative Technologies |

| Column/Plate-Based | Parallel synthesis in 96/384/1536-well formats. | High throughput for oligo libraries; well-established technology. nih.gov | MultiSyn Synthesizer |

| Microarray/Microchip | Photolithography or electrochemical deprotection on a solid surface. | Massively parallel synthesis of thousands of unique sequences. girindus.com | N/A |

| Microfluidic | Synthesis in nanoliter to picoliter volume reaction chambers. nih.gov | Drastically reduced reagent consumption; potential for integration and automation. nih.govnih.gov | µParaflo™, PicoArray |

Exploration of 2-Cyanoethyl Phosphate's Role in Emerging Chemical Technologies

While the primary role of the 2-cyanoethyl group in this context is as a transient protecting group, the fundamental chemistry of cyanoethyl phosphorylation is relevant to several emerging technological fields. The ability to introduce a phosphate group, which can dramatically alter a molecule's properties (e.g., solubility, charge, and biological activity), is a powerful tool.

Bioconjugation and Drug Delivery: The principles of cyanoethyl chemistry are adaptable for creating bioconjugates. For instance, peptide-oligonucleotide conjugates are being developed to improve the cellular uptake and targeting of therapeutic oligonucleotides. researchgate.net Phosphorylation can be used to create prodrugs, where a phosphate group is attached to a drug molecule to improve its bioavailability. entegris.com This phosphate moiety can then be cleaved in vivo by phosphatases to release the active drug.

Materials Science and Nanotechnology: Phosphorylation is a key strategy for modifying the surface properties of materials. Introducing phosphate groups can increase hydrophilicity and create binding sites for metal ions or other biomolecules. This has applications in the development of biocompatible materials, biosensors, and platforms for controlled biomineralization. nih.gov The self-assembly properties of DNA, enabled by high-fidelity synthesis using 2-cyanoethyl phosphoramidites, are being harnessed to create complex nanostructures and DNA origami for applications in nanorobotics and targeted delivery systems.

Synthetic Biology and Data Storage: The field of synthetic biology relies heavily on the availability of low-cost, high-fidelity synthetic DNA to construct novel genetic circuits, metabolic pathways, and even entire genomes. nih.gov The advancements in automated synthesis, underpinned by 2-cyanoethyl phosphoramidite chemistry, are critical enablers of this field. Furthermore, DNA is being explored as a medium for long-term, high-density digital data storage. Writing this data requires the synthesis of massive numbers of unique oligonucleotide sequences, a feat only possible through highly parallel, automated synthesis platforms. biorxiv.org

Q & A

Q. How does this compound compare to other phosphate esters (e.g., methyl or benzyl phosphates) in catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.